molecular formula C26H24N2O6 B2588756 (Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951959-92-5

(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Katalognummer: B2588756
CAS-Nummer: 951959-92-5
Molekulargewicht: 460.486
InChI-Schlüssel: JDHWNWZTKKKIDX-FBHDLOMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused heterocyclic core structure. The compound features a pyridin-2-ylmethyl group at position 8 and a 3,4,5-trimethoxybenzylidene substituent at position 2. The Z-configuration of the benzylidene group is critical for its stereochemical stability and interaction with biological targets.

Eigenschaften

IUPAC Name

(2Z)-8-(pyridin-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6/c1-30-22-11-16(12-23(31-2)26(22)32-3)10-21-24(29)18-7-8-20-19(25(18)34-21)14-28(15-33-20)13-17-6-4-5-9-27-17/h4-12H,13-15H2,1-3H3/b21-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHWNWZTKKKIDX-FBHDLOMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzofuroxazine core with multiple substituents that may influence its biological activity. The presence of the pyridine ring and trimethoxybenzylidene moiety suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization techniques. The detailed synthetic pathway includes:

  • Formation of the Benzofuroxazine Core : Utilizing starting materials such as o-aminophenols and aldehydes.
  • Substitution Reactions : Introducing the pyridine and trimethoxybenzylidene groups through nucleophilic substitutions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : The synthesized compound was tested against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines. Results showed IC50 values in the micromolar range, indicating promising anticancer properties.
Cell Line IC50 (µM) Reference
MCF-712.5
HT-2915.0
A54918.5

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : Compounds similar to this one have been shown to cause G2/M phase arrest in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of related compounds on cancer cell lines and observed significant reductions in cell viability, attributed to apoptosis induction.
  • Mechanistic Insights : Investigations into the signaling pathways revealed that compounds with similar structures could inhibit PI3K/Akt/mTOR pathways, which are crucial for cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares (Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one with analogs based on substituent variations, molecular properties, and inferred biological relevance:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (Inferred) References
(Z)-8-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3,4,5-trimethoxybenzylidene, pyridin-2-ylmethyl C₂₇H₂₅N₂O₇ 513.50 Potential kinase inhibition
(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one 3-methoxybenzylidene, pyridin-3-ylmethyl C₂₄H₂₁N₂O₅ 433.44 Unreported
(Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one (1:1 with 1,4-dioxane) 4-fluorophenethyl, pyridin-4-ylmethylene C₂₆H₂₄FN₂O₄·C₄H₈O₂ 582.60 (combined) Solubility enhancement
Ofloxacin N-Oxide Hydrochloride (Impurity F) Piperazine derivative with carboxy group C₁₈H₂₁FN₃O₅·HCl 429.84 Antibacterial impurity

Key Structural and Functional Differences:

In contrast, the 3-methoxy analog lacks this multi-substitution, reducing its binding affinity. Pyridine ring position (2-yl vs. 3-yl vs. 4-yl) alters hydrogen-bonding capacity. The pyridin-2-ylmethyl group may facilitate chelation with metal ions in enzyme active sites.

Pharmacological Implications: The fluorophenethyl group in the 1,4-dioxane co-crystal improves solubility but may reduce target specificity due to hydrophobic bulk. Ofloxacin derivatives highlight the importance of piperazine and carboxy groups for antibacterial activity, suggesting that modifications to the benzofuro-oxazinone core could expand therapeutic applications.

Detailed Research Findings

Structural Analysis and Stability

  • Stereochemical Integrity: The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding between the oxazinone oxygen and the pyridine nitrogen, as observed in analogs .
  • Spectroscopic Characterization : Similar compounds (e.g., diethyl tetrahydroimidazo-pyridine derivatives ) were analyzed via ¹H/¹³C NMR and HRMS, confirming the importance of methoxy and pyridyl substituents in spectral fingerprinting.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.